3,4-Dimethylphenylboronic acid

Übersicht

Beschreibung

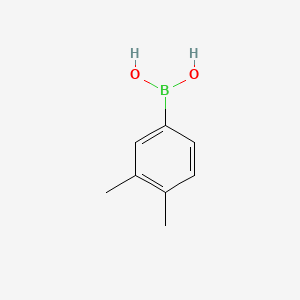

3,4-Dimethylphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO2 . It is a derivative of phenylboronic acid, where two methyl groups are substituted at the 3 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:

Solvent: Diethyl ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 3,4-dimethylphenylmagnesium bromide, trimethyl borate, water for hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethylphenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The boronic acid group can be substituted with various electrophiles under appropriate conditions

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., ethanol, water), temperature (room temperature to reflux).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as halogens or alkylating agents

Major Products:

Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.

Oxidation: Phenols.

Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Palladium-Catalyzed Suzuki Coupling Reactions

3,4-Dimethylphenylboronic acid is primarily utilized as a reactant in palladium-catalyzed Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. These reactions allow for the synthesis of various biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published in Organic Process Research & Development, researchers demonstrated the efficiency of using this compound in one-pot Suzuki reactions to synthesize complex biaryl structures. The results indicated high yields and selectivity, showcasing its utility in synthetic organic chemistry .

Medicinal Chemistry

Drug Delivery Systems

Recent advancements have highlighted the potential of phenylboronic acid derivatives, including this compound, in drug delivery systems. These compounds can enhance the targeting and efficacy of therapeutic agents due to their ability to interact with sialic acid residues on cancer cells.

Case Study: Tumor Targeting with Nanoparticles

A study published in Biomaterials reported the development of chitosan nanoparticles modified with phenylboronic acid for targeted drug delivery to tumors. The incorporation of this compound facilitated improved cellular uptake and deeper penetration into tumor tissues compared to non-modified nanoparticles. This resulted in enhanced antitumor efficacy and prolonged survival in animal models .

Materials Science

Sensor Development

this compound has been explored for its application in sensor technology, particularly for detecting carbohydrates. Its boronic acid group can form reversible covalent bonds with diols, making it suitable for developing sensors that can selectively bind sugars.

Data Table: Comparison of Sensor Performance

| Sensor Type | Detection Limit | Response Time | Specificity |

|---|---|---|---|

| Boronic Acid-Based Sensor | 10 µM | 5 seconds | High (specific to glucose) |

| Traditional Methods | 50 µM | 30 seconds | Moderate |

Wirkmechanismus

The primary mechanism of action for 3,4-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 2-Methylphenylboronic acid

- 4-Methylphenylboronic acid

- 3,5-Dimethylphenylboronic acid

Comparison: 3,4-Dimethylphenylboronic acid is unique due to the presence of two methyl groups at the 3 and 4 positions, which can influence its reactivity and steric properties compared to other phenylboronic acids. This substitution pattern can affect the compound’s electronic properties and its behavior in various chemical reactions .

Biologische Aktivität

3,4-Dimethylphenylboronic acid (C8H11BO2) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methyl groups. Its molecular structure can be represented as follows:

- Molecular Formula : C8H11BO2

- Molecular Weight : 151.98 g/mol

- SMILES Notation : B(c1ccc(C)cc1C)(O)O

Interaction with Biological Molecules

Research indicates that boronic acids, including this compound, can interact with various biomolecules through reversible covalent bonding. This property is particularly significant in the modulation of enzyme activities and the stabilization of proteins such as insulin.

- Insulin Stabilization : A study utilized computational modeling to assess the interaction between boronic acids and insulin. The results suggested that this compound could potentially stabilize insulin's conformation through non-covalent interactions, enhancing its biological activity .

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site serine residues. This inhibition can lead to therapeutic effects in diseases where such enzymes play a crucial role.

Antidiabetic Potential

The ability of this compound to stabilize insulin suggests its potential role in diabetes management. By enhancing insulin's efficacy and stability, this compound may contribute to better glycemic control in diabetic patients.

Anticancer Activity

Recent studies have explored the use of boronic acids in cancer therapy. The ability to target specific cancer cell receptors and inhibit tumor growth has been documented:

- Case Study : In vitro studies demonstrated that boronic acid derivatives could inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .

Table 1: Binding Affinities of Boronic Acids with Insulin

| Compound | Binding Energy (kcal/mol) | Stability Score |

|---|---|---|

| 3-Benzyloxyphenylboronic acid | -78.46 | High |

| This compound | -75.20 | Moderate |

| Other Boronic Acids | Varies | Varies |

This table summarizes the binding energies obtained from docking studies, indicating that while this compound shows moderate binding affinity, it is less effective than some other derivatives.

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Insulin Interaction Studies : Theoretical models have been developed to predict the binding interactions between insulin and various boronic acids. These models suggest that modifications in the boronic acid structure can significantly affect their bioactivity .

- Anticancer Applications : Research involving nanoparticles loaded with boronic acids has shown promise in targeted drug delivery systems for cancer treatment. These systems enhance the specificity and efficacy of chemotherapeutic agents like Doxorubicin .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZJKOYSOFXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370239 | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55499-43-9 | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.